Potency vs. Selectivity: Anti-infective Agent 5 Demonstrates a Superior In Vitro Therapeutic Window Relative to First-Generation Nitroimidazopyrazinone Analog Compound 61
Anti-infective agent 5 (compound 74) exhibits a calculated Selectivity Index (SI) of >370, which is at least 5-fold higher than that of its first-generation analog compound 61 (SI = 70). This differential is driven by compound 74's low nanomolar potency against intracellular T. cruzi amastigotes (IC50 = 0.10 μM) coupled with a host cell cytotoxicity CC50 of >37 μM against the 3T3 cell line [1]. In contrast, while compound 61 exhibits a comparable IC50 of 0.12 μM, its cytotoxicity is significantly higher, as evidenced by a CC50 of 8.4 μM against the same cell line [1].
| Evidence Dimension | In vitro Selectivity Index (SI = CC50 / IC50) against T. cruzi |
|---|---|
| Target Compound Data | CC50 >37 μM (3T3 cells); IC50 = 0.10 μM (T. cruzi amastigotes); Calculated SI >370 |
| Comparator Or Baseline | Compound 61 (first-generation analog): CC50 = 8.4 μM (3T3 cells); IC50 = 0.12 μM (T. cruzi amastigotes); Calculated SI = 70 |
| Quantified Difference | >5.3-fold improvement in SI for compound 74 over compound 61 |
| Conditions | In vitro assay in 3T3 mouse fibroblast cells infected with T. cruzi amastigotes; 48 h incubation. |
Why This Matters
A higher SI indicates a wider margin between antiparasitic activity and host cell toxicity, making compound 74 a cleaner and more reliable chemical probe for cellular studies of T. cruzi infection biology.
- [1] Ang, C. W., et al. Nitroimidazopyrazinones with Oral Activity against Tuberculosis and Chagas Disease in Mouse Models of Infection. Journal of Medicinal Chemistry. 2022, 65(19), 13125-13142. (Table 4). View Source
